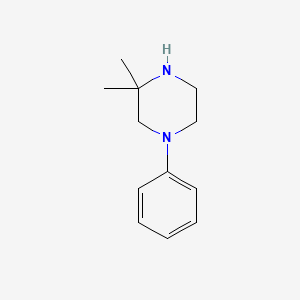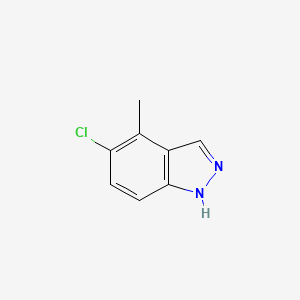
m-(2-(Methylamino)propyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(2-Metilaminopropil)fenol es un compuesto orgánico con la fórmula molecular C10H15NO. Es una molécula quiral, lo que significa que tiene una disposición tridimensional específica que no es superponible con su imagen especular.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-3-(2-Metilaminopropil)fenol típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como fenol y 2-metilaminopropano.
Condiciones de reacción: Las condiciones de reacción a menudo implican el uso de una base, como el hidróxido de sodio, para desprotonar el fenol, seguido de la adición de 2-metilaminopropano bajo condiciones controladas de temperatura y presión.
Purificación: El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener el enantiómero (S) deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-3-(2-Metilaminopropil)fenol puede implicar métodos más escalables como la síntesis de flujo continuo o el uso de biocatalizadores para lograr altos rendimientos y pureza enantiomérica.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-3-(2-Metilaminopropil)fenol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes aminas o alcoholes.
Sustitución: El grupo hidroxilo fenólico puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden usar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir varias aminas o alcoholes.
Aplicaciones Científicas De Investigación
(S)-3-(2-Metilaminopropil)fenol tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con enzimas y receptores.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-3-(2-Metilaminopropil)fenol implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y llevando a varios efectos biológicos. Las vías y los objetivos exactos dependen del contexto específico y la aplicación que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
®-3-(2-Metilaminopropil)fenol: El enantiómero del compuesto, que tiene diferente actividad biológica y propiedades.
3-(2-Aminopropil)fenol: Un compuesto estructuralmente similar con un patrón de sustitución diferente.
3-(2-Metilaminopropil)anilina: Otro compuesto relacionado con un grupo amina en lugar de un fenol.
Unicidad
(S)-3-(2-Metilaminopropil)fenol es único debido a su configuración quiral específica, que puede resultar en una actividad biológica e interacciones distintas en comparación con su enantiómero y otros compuestos similares.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-[2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3 |
Clave InChI |
JSOOLYZYONLSQE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12273301.png)
![N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12273309.png)
![N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12273312.png)
![3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12273322.png)
![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)
![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)
![1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12273358.png)

![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
